L-Valine hydrochloride
Overview
Description
L-Valine hydrochloride (LVHCl) is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a semiorganic material that has been shown to possess nonlinear optical (NLO) properties, making it a candidate for applications in photonics and optoelectronics . The compound is derived from the essential amino acid L-valine, which is known for its role in protein synthesis and metabolic processes in the body.
Synthesis Analysis
The synthesis of L-valine hydrochloride has been achieved through different methods. For instance, LVHCl has been synthesized and grown from aqueous solutions using slow evaporation techniques . In another study, L-valine zinc hydrochloride (LVZHCl), a related compound, was synthesized and grown by a similar slow evaporation method at room temperature . These methods are crucial for obtaining high-quality crystals that are necessary for further studies and potential applications.
Molecular Structure Analysis
The molecular structure of L-valine hydrochloride has been determined using various techniques such as neutron diffraction and X-ray diffraction. The neutron diffraction study revealed that LVHCl has a three-dimensional network of hydrogen bonds that stabilize the structure . Similarly, X-ray diffraction studies have confirmed the monoclinic system of the grown crystals and provided detailed insights into the molecular conformation and the stabilization by hydrogen bonds .
Chemical Reactions Analysis
L-Valine hydrochloride has been studied in the context of chemical reactions, particularly in the formation of radical anions. Electron Nuclear Double Resonance (ENDOR) studies have shown that the carboxyl radical anion trapped in irradiated single crystals of LVHCl exhibits specific proton couplings, indicating the formation of a radical of the type R-C(OH)2 . Additionally, dissociative electron attachment (DEA) to gas-phase L-valine has been studied, revealing the formation of various anionic fragments .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-valine hydrochloride have been extensively characterized. For example, optical transmission spectrum analysis shows very low absorption in the visible region, indicating potential for optical applications . Differential thermal and thermogravimetric analyses have confirmed the thermal stability of the crystals . The second harmonic generation (SHG) efficiency of LVHCl and its monohydrate form has been found to be significant compared to potassium dihydrogen phosphate (KDP), a benchmark NLO material . The mechanical properties of related compounds like LVZHCl have also been studied, assessing their hardness and crystallinity .
Scientific Research Applications
1. Neurotransmitter and Ammonia Derangements
L-Valine hydrochloride has been studied for its potential role in intermediary metabolism and ammonia detoxification. Research by Riederer et al. (1980) demonstrated that intravenous application of L-valine in patients with hepatic coma resulted in a significant drop in tryptophan, serotonin, and 5-hydroxyindole acetic acid, suggesting its competitive action on neurotransmitter levels and ammonia processing in the body Riederer et al., 1980.
2. Synthesis of Water-Soluble Prodrugs
L-Valine hydrochloride has been used in the synthesis of water-soluble prodrugs. Vollmann et al. (2008) synthesized a compound using L-valine as an amino acid ester prodrug of an adenosine A2A receptor antagonist, highlighting its utility in medicinal chemistry Vollmann et al., 2008.
3. Spectroscopy and Crystallography
Studies by Paiva et al. (2017) on L-valine hydrochloride focused on its spectroscopic and crystallographic properties. Using Raman spectroscopy and X-ray diffraction, they explored the molecular interactions and crystal structures of L-valine hydrochloride Paiva et al., 2017.
4. Nonlinear Optical Material Research
Research by Adhikari et al. (2013) explored L-valine hydrochloride's potential as a nonlinear optical material. They synthesized and characterized L-valine hydrochloride monohydrate, investigating its crystal structure and physicochemical properties Adhikari et al., 2013.
5. Microbial Production
Hao et al. (2022) conducted studies on the high-level production of L-valine in Escherichia coli using a multi-modular engineering approach. They improved L-valine biosynthesis by modifying its pathway and transport module, indicating its significance in microbial fermentation and biotechnology Hao et al., 2022.
6. Analytical Chemistry and Pharmaceuticals
Shinde et al. (2013) developed a gas chromatography method for L-valine methyl ester hydrochloride, showcasing its importance in the pharmaceutical industry, particularly in the production of anti-hypertensive drugs Shinde et al., 2013.
7. Plasma Treatment and Chemical Decomposition
Li et al. (2014) investigated the decomposition of L-valine under nonthermal dielectric barrier discharge plasma, providing insight into its chemical behavior and potential applications in plasma treatments Li et al., 2014.
8. CO2 Sequestration
Sa et al. (2011) explored the use of L-valine as a thermodynamic hydrate inhibitor in the context of CO2 sequestration, demonstrating its environmental applications and potential in mitigating climate change Sa et al., 2011.
Safety And Hazards
Future Directions
L-Valine, the parent compound of L-Valine hydrochloride, has wide and expanding applications with a suspected growing market demand . Its applicability ranges from animal feed additive, ingredient in cosmetic and special nutrients in pharmaceutical and agriculture fields . Therefore, the future directions of L-Valine hydrochloride could be aligned with those of L-Valine.
properties
IUPAC Name |
(2S)-2-amino-3-methylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBVOLWZWPMKR-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938605 | |
Record name | Valine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valine hydrochloride | |
CAS RN |
17498-50-9 | |
Record name | L-Valine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17498-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Valine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017498509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-valine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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